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Introduction
UCPH-102 is a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), a crucial

protein involved in the regulation of glutamate levels in the central nervous system. Unlike its

predecessor, UCPH-101, which is unsuitable for in vivo studies due to its inability to cross the

blood-brain barrier, UCPH-102 has been investigated for its potential systemic applications.[1]

[2] This technical guide provides a comprehensive overview of the currently available in vivo

pharmacokinetic and bioavailability data for UCPH-102, based on preclinical studies.

Pharmacokinetic Profile
The in vivo assessment of UCPH-102 in a rat model demonstrated its ability to be absorbed

systemically and penetrate the central nervous system. Following oral administration, the

compound was detected in both plasma and brain tissue.[1]

Quantitative Data
The following table summarizes the key quantitative findings from a pivotal in vivo study on

UCPH-102. It is important to note that the available literature provides a single time-point

measurement rather than a full pharmacokinetic profile (Cmax, Tmax, AUC, and half-life).
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Paramete
r

Value Species Dose
Route of
Administr
ation

Time
Post-
Administr
ation

Referenc
e

Plasma

Concentrati

on

10.5 µM Rat 40 mg/kg
Per os

(p.o.)
1 hour [1]

Brain

Concentrati

on

6.67 µM Rat 40 mg/kg
Per os

(p.o.)
1 hour [1]

Brain/Plas

ma Ratio
~0.64 Rat 40 mg/kg

Per os

(p.o.)
1 hour [1]

Experimental Protocols
This section details the methodologies employed in the key in vivo study that forms the basis of

our current understanding of UCPH-102's pharmacokinetics.

In Vivo Bioavailability Study
Objective: To determine the plasma and brain concentrations of UCPH-102 following oral

administration in a rodent model.

Animal Model: Rats were used for this study.[1] Specific details regarding the strain, age, and

weight of the rats are not available in the primary literature.

Dosing:

Compound: UCPH-102

Dose: 40 mg/kg[1]

Route of Administration: Per os (p.o.), commonly known as oral gavage.[1]

Vehicle: The vehicle used for the formulation of UCPH-102 for oral administration is not

specified in the available literature.
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Sample Collection:

Time Point: Plasma and brain tissue samples were collected 1 hour after administration.[1]

Matrices: Blood (for plasma) and whole brain.

Analytical Method: The specific analytical method used for the quantification of UCPH-102 in

plasma and brain homogenates is not detailed in the primary publication. Typically, this

would involve techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for

sensitive and selective quantification.

Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the in vivo bioavailability study of UCPH-102.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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